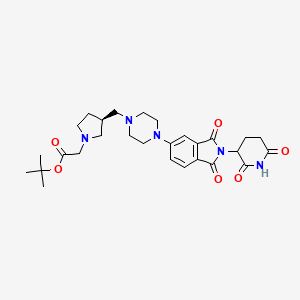
Bz-Pro-Phe-Arg-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromozym PK is a non-radioactive amidolytic chromogenic substrate primarily used in the kinetic analysis of plasma kallikrein. It is a synthetic peptide substrate that is cleaved by plasma kallikrein, resulting in the release of a chromophore, which can be measured spectrophotometrically. This compound is widely used in biochemical assays to determine the activity of serine proteases, particularly plasma kallikrein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromozym PK is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the peptide chain. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Deprotection: The protecting groups are removed to expose the free amino groups, allowing for further coupling reactions.
Cleavage and Purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Chromozym PK follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is typically lyophilized to obtain a stable powder form .
Analyse Des Réactions Chimiques
Types of Reactions
Chromozym PK undergoes hydrolysis when cleaved by plasma kallikrein. The hydrolysis reaction results in the release of a chromophore, 4-nitroaniline, which can be measured at 405 nm. This reaction is specific to serine proteases, particularly plasma kallikrein .
Common Reagents and Conditions
Activator: Magnesium ions (Mg²⁺) are commonly used as activators. Other divalent metal ions such as manganese (Mn²⁺), iron (Fe²⁺), and zinc (Zn²⁺) can also be used.
Buffer: The reaction is typically carried out in a buffer solution at pH 7.4.
Temperature: The optimal temperature for the reaction is 25°C
Major Products
The major product formed from the hydrolysis of Chromozym PK is 4-nitroaniline, which is detected spectrophotometrically .
Applications De Recherche Scientifique
Chromozym PK is extensively used in scientific research for the following applications:
Biochemical Assays: It is used as a substrate in assays to measure the activity of serine proteases, particularly plasma kallikrein.
Medical Research: Chromozym PK is used in studies related to blood coagulation and fibrinolysis, as plasma kallikrein plays a crucial role in these processes.
Pharmaceutical Research: It is used in the development and testing of inhibitors for serine proteases, which are potential therapeutic agents for various diseases.
Industrial Applications: Chromozym PK is used in quality control processes to ensure the activity of serine proteases in industrial enzyme preparations .
Mécanisme D'action
Chromozym PK is cleaved by plasma kallikrein into a residual peptide and free 4-nitroaniline. The cleavage occurs at the peptide bond between the arginine and 4-nitroaniline moieties. The free 4-nitroaniline is then measured spectrophotometrically at 405 nm. The absorbance difference per minute is used to determine the kallikrein activity in units per milliliter (U/ml) .
Comparaison Avec Des Composés Similaires
Chromozym PK is compared with other chromogenic substrates used for serine proteases:
Chromozym TH: Used for thrombin activity assays.
Chromozym PL: Used for plasmin activity assays.
Chromozym t-PA: Used for tissue plasminogen activator assays.
Chromozym PK is unique in its specificity for plasma kallikrein, making it a valuable tool for studying this particular enzyme .
Propriétés
Formule moléculaire |
C33H38N8O6 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
(2S)-1-benzoyl-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N8O6/c34-33(35)36-19-7-13-26(29(42)37-24-15-17-25(18-16-24)41(46)47)38-30(43)27(21-22-9-3-1-4-10-22)39-31(44)28-14-8-20-40(28)32(45)23-11-5-2-6-12-23/h1-6,9-12,15-18,26-28H,7-8,13-14,19-21H2,(H,37,42)(H,38,43)(H,39,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
Clé InChI |
IDSFNACJZVHKIB-KCHLEUMXSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)








